molecular formula C30H38 B12562024 1,4-dihexyl-2,5-diphenylbenzene CAS No. 178426-66-9

1,4-dihexyl-2,5-diphenylbenzene

Cat. No.: B12562024
CAS No.: 178426-66-9
M. Wt: 398.6 g/mol
InChI Key: BUXBCINMOHHEEW-UHFFFAOYSA-N
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Description

1,4-dihexyl-2,5-diphenylbenzene is an organic compound with the molecular formula C30H38 It is a derivative of benzene, where two phenyl groups and two hexyl groups are substituted at the 1,4 and 2,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihexyl-2,5-diphenylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Substitution Reactions: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, where benzene reacts with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hexyl Group Introduction: The hexyl groups are introduced via a similar Friedel-Crafts alkylation reaction, using hexyl chloride as the alkylating agent.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reactions.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.

    Purification: Industrial purification techniques such as distillation and large-scale chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-dihexyl-2,5-diphenylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acid catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized aromatic compounds with different substituents.

Scientific Research Applications

1,4-dihexyl-2,5-diphenylbenzene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,4-dihexyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways:

    Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the phenyl groups and the alkyl chains, which affect its conductivity and reactivity.

    Molecular Interactions: It can interact with other molecules through π-π stacking and van der Waals forces, influencing its behavior in different environments.

Comparison with Similar Compounds

1,4-dihexyl-2,5-diphenylbenzene can be compared with other similar compounds such as:

    Terphenyls: Terphenyls are similar aromatic hydrocarbons with three benzene rings. They differ in the substitution pattern and the presence of alkyl groups.

    Diphenylbenzenes: Compounds like 1,4-diphenylbenzene have two phenyl groups but lack the hexyl substitutions, resulting in different physical and chemical properties.

List of Similar Compounds

  • 1,4-Diphenylbenzene
  • 1,3-Diphenylbenzene
  • 1,2-Diphenylbenzene
  • Terphenyls (ortho, meta, para)

Properties

CAS No.

178426-66-9

Molecular Formula

C30H38

Molecular Weight

398.6 g/mol

IUPAC Name

1,4-dihexyl-2,5-diphenylbenzene

InChI

InChI=1S/C30H38/c1-3-5-7-11-21-27-23-30(26-19-15-10-16-20-26)28(22-12-8-6-4-2)24-29(27)25-17-13-9-14-18-25/h9-10,13-20,23-24H,3-8,11-12,21-22H2,1-2H3

InChI Key

BUXBCINMOHHEEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1C2=CC=CC=C2)CCCCCC)C3=CC=CC=C3

Origin of Product

United States

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